molecular formula C20H21NO3 B11159705 6-{[benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

6-{[benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B11159705
M. Wt: 323.4 g/mol
InChI Key: SLQVYIQAPFSGEO-UHFFFAOYSA-N
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Description

6-{[Benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group can be introduced via a nucleophilic substitution reaction using benzylamine and methyl iodide.

    Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-{[Benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Benzylamine, methyl iodide

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Regeneration of the hydroxyl group

    Substitution: Introduction of various functional groups at the benzyl(methyl)amino position

Scientific Research Applications

6-{[Benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[Butyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
  • 6-{[Ethyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
  • 6-{[Dimethylamino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Uniqueness

6-{[Benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl(methyl)amino group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

6-[[benzyl(methyl)amino]methyl]-5-hydroxy-4,7-dimethylchromen-2-one

InChI

InChI=1S/C20H21NO3/c1-13-9-17-19(14(2)10-18(22)24-17)20(23)16(13)12-21(3)11-15-7-5-4-6-8-15/h4-10,23H,11-12H2,1-3H3

InChI Key

SLQVYIQAPFSGEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1CN(C)CC3=CC=CC=C3)O

Origin of Product

United States

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